2-(trifluoromethyl)butanedioic acid
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Overview
Description
2-(Trifluoromethyl)butanedioic acid is an organic compound with the molecular formula C5H5F3O4. It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a trifluoromethyl group (-CF3). This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)butanedioic acid can be achieved through several methods. One common approach involves the reaction of trifluoromethyl-substituted precursors with butanedioic acid derivatives. For example, trifluoromethylation of butanedioic acid can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One method includes the use of trifluoromethylation agents in continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethyl-substituted dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)butanedioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid (CF3SO3H): A strong acid with similar trifluoromethyl substitution.
Trifluoroacetic acid (CF3COOH): Another trifluoromethyl-substituted carboxylic acid with distinct properties.
Trifluoromethylbenzene (C6H5CF3): An aromatic compound with a trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)butanedioic acid is unique due to its combination of the trifluoromethyl group and the butanedioic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other trifluoromethyl-substituted compounds may not be suitable .
Properties
CAS No. |
686-78-2 |
---|---|
Molecular Formula |
C5H5F3O4 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
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